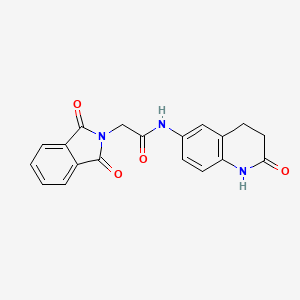![molecular formula C21H15N5OS B6569756 N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021255-16-2](/img/structure/B6569756.png)
N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (hereafter referred to as CPPA) is a small molecule that has been found to have a wide range of applications in scientific research. It is a synthetic compound, which can be synthesized using a variety of methods. CPPA has been found to have a wide range of biological and physiological effects, and has been used in a variety of laboratory experiments.
科学的研究の応用
CPPA has been found to have a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those related to drug discovery and development, protein-protein interaction studies, and studies of enzyme inhibition. Additionally, CPPA has been used in the study of cancer, inflammation, and other diseases.
作用機序
The mechanism of action of CPPA is not well understood. However, it is thought to interact with a variety of proteins, including those involved in cell signaling and cell death pathways. Additionally, CPPA has been found to be an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
CPPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2, and to modulate the expression of certain proteins involved in cell signaling and cell death pathways. Additionally, CPPA has been found to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
CPPA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and store than many natural compounds. Additionally, CPPA is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. One limitation is that the mechanism of action of CPPA is not well understood, which can make it difficult to predict the effects of CPPA on a given system.
将来の方向性
There are a number of potential future directions for CPPA research. One potential direction is to further investigate the mechanism of action of CPPA in order to better understand how it interacts with proteins and enzymes. Additionally, further research could be conducted to explore the potential therapeutic applications of CPPA, such as its potential to be used as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore the potential of CPPA as a drug discovery tool. Finally, further research could be conducted to explore the potential of CPPA as a tool for studying protein-protein interactions.
合成法
CPPA can be synthesized in a variety of ways, depending on the desired outcome. One common method of synthesis is through the use of a reaction between 2-cyanophenyl-2-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl and acetamide. This reaction is typically performed in a base such as pyridine, and is followed by a dehydration reaction to form the desired product. Other methods of synthesis include the use of a condensation reaction between the two reactants, and the use of a coupling reaction between the two reactants.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c22-13-16-8-4-5-9-17(16)24-20(27)14-28-21-19-12-18(15-6-2-1-3-7-15)25-26(19)11-10-23-21/h1-12H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJCPTYMWMVLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6569680.png)
![2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6569693.png)
![N-cyclopentyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6569697.png)
![N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6569713.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6569725.png)
![N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569740.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569747.png)
![N-(3-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569749.png)
![2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569754.png)
![2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569758.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6569766.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6569774.png)
![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B6569781.png)
